molecular formula C9H15NO3 B120675 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b CAS No. 155855-50-8

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b

Cat. No. B120675
M. Wt: 185.22 g/mol
InChI Key: KFNZTSZXEQIDRV-VGRMVHKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') involves the inhibition of various enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of NF-κB, COX-2, and MMP-9, which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') in lab experiments is its potential to inhibit inflammation and cancer progression. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the study of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b'). One potential direction is the development of more potent and selective inhibitors of inflammation and cancer progression. Another potential direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') involves a multi-step process that includes the reaction of 2,2,6-trimethylcyclohexanone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b') has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

155855-50-8

Product Name

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C9H15NO3/c1-9(2)11-7-5-4-6(8(7)12-9)13-10(5)3/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m1/s1

InChI Key

KFNZTSZXEQIDRV-VGRMVHKJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]3C[C@@H]([C@H]2O1)ON3C)C

SMILES

CC1(OC2C3CC(C2O1)ON3C)C

Canonical SMILES

CC1(OC2C3CC(C2O1)ON3C)C

synonyms

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)

Origin of Product

United States

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